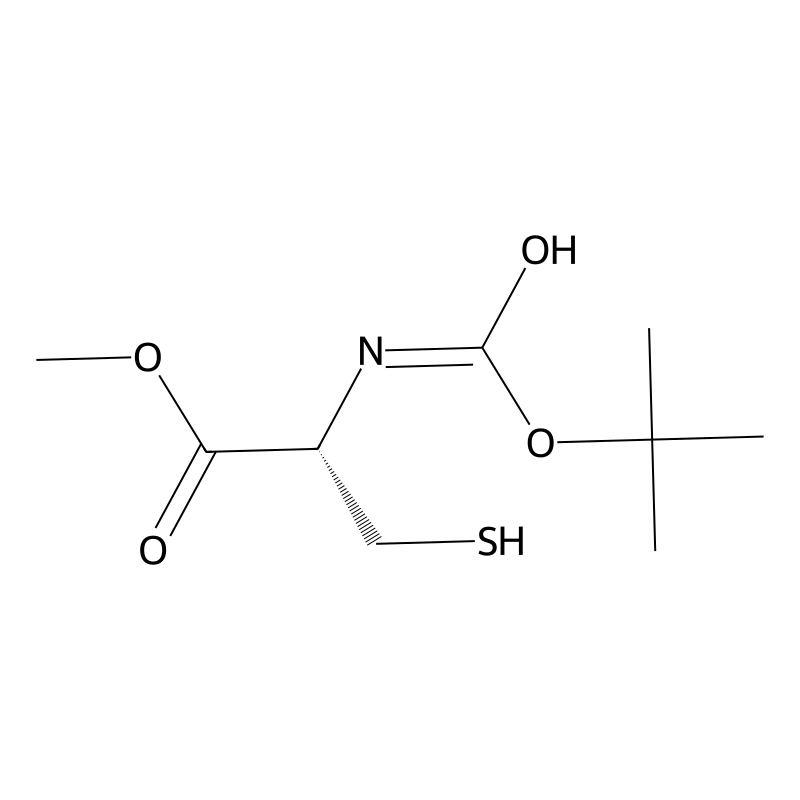

n-Boc-d-cysteine methyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Peptide Synthesis

- Building Block for D-peptides: n-Boc-d-Cysteine methyl ester acts as a protected building block for the synthesis of D-peptides. D-peptides are mirror images of naturally occurring L-peptides and exhibit different biological properties. The "Boc" (tert-Butyloxycarbonyl) protecting group safeguards the amine functionality (NH2) of the cysteine residue during peptide chain assembly. The methyl ester group (COOCH3) protects the carboxylic acid group (COOH) at the C-terminus. Once the peptide sequence is built, these protecting groups can be selectively removed to obtain the final D-peptide (https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-Butoxycarbonyl-L-cysteine-methyl-ester).

Chemical modification of proteins and biomolecules

- Introduction of Thiol Functionality: The thiol group (SH) of cysteine plays a crucial role in protein structure and function. n-Boc-d-Cysteine methyl ester can be used to introduce a protected cysteine moiety with a thiol group onto biomolecules. This allows for site-specific modification of proteins or other biomolecules with functionalities that can be attached to the thiol group through various chemistries (https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-Butoxycarbonyl-L-cysteine-methyl-ester).

Studies on Chiral Recognition

- Investigating Stereoselectivity: D-amino acids exhibit different interactions with biological systems compared to their L-enantiomers. n-Boc-d-Cysteine methyl ester can be a valuable tool in studying the stereoselectivity of enzymes, receptors, and other biomolecules. By comparing the reactivity or binding affinity of n-Boc-d-Cysteine methyl ester with its L-enantiomer, researchers can gain insights into the role of chirality in biological processes (https://pubchem.ncbi.nlm.nih.gov/compound/N-tert-Butoxycarbonyl-L-cysteine-methyl-ester).

n-Boc-d-cysteine methyl ester is a derivative of the amino acid cysteine, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl ester. Its molecular formula is C₉H₁₇NO₄S, and it has a molecular weight of approximately 219.3 g/mol. The compound is often used in peptide synthesis due to its ability to protect the thiol group of cysteine, which can be reactive under certain conditions.

- Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid or hydrochloric acid, yielding d-cysteine methyl ester.

- Coupling Reactions: It can be coupled with other amino acids to form peptides through standard peptide coupling methods, often involving coupling reagents like carbodiimides.

- Redox Reactions: The thiol group can undergo oxidation to form disulfides or reduction to regenerate d-cysteine.

n-Boc-d-cysteine methyl ester exhibits significant biological activity, particularly as an inhibitor of certain enzymes. Notably, it has been identified as a potent inhibitor of the enzyme lanthionine synthetase, which plays a role in the biosynthesis of lantibiotics—antibiotics that contain unusual amino acids. This inhibition suggests potential applications in antibiotic development and research into bacterial resistance mechanisms .

Several methods exist for synthesizing n-Boc-d-cysteine methyl ester:

- Direct Protection: Starting from d-cysteine, the Boc group is introduced using tert-butoxycarbonyl anhydride in an organic solvent, followed by methylation using methyl iodide.

- Methyl Esterification: The carboxylic acid form of d-cysteine can be converted to its methyl ester using methanol and a catalyst such as sulfuric acid.

- Solid-Phase Synthesis: In peptide synthesis, n-Boc-d-cysteine methyl ester can be incorporated into peptides on solid supports using automated synthesizers.

n-Boc-d-cysteine methyl ester finds various applications in:

- Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins.

- Drug Development: Its inhibitory properties make it a candidate for developing new antibiotics or therapeutic agents targeting specific enzymes.

- Biochemical Research: Used in studies involving protein folding and stability due to its role in cysteine chemistry.

Research has indicated that n-Boc-d-cysteine methyl ester interacts with various biological molecules:

- Enzyme Inhibition: Its interaction with lanthionine synthetase indicates potential pathways for antibiotic development.

- Protein Interactions: Studies suggest that derivatives of cysteine can influence protein folding and interactions due to their unique thiol reactivity.

Several compounds are structurally related to n-Boc-d-cysteine methyl ester. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| n-Boc-l-cysteine methyl ester | Similar structure but with L configuration | Used predominantly in peptide synthesis |

| N-(tert-butoxycarbonyl)-l-cysteine | L-isomer with similar protective group | Often used in racemic mixtures |

| d-Cysteine | No protective group; free thiol | Highly reactive; not suitable for certain reactions |

| Cysteamine | Contains an amine instead of carboxylic acid | More reactive due to free amine group |

n-Boc-d-cysteine methyl ester is unique due to its specific configuration (D form), protective Boc group, and its application in synthesizing peptides without compromising the reactivity of the thiol group.

The evolution of cysteine protection strategies has been pivotal in unlocking the synthesis of peptides and proteins containing disulfide bonds. Early methods relied on acetamidomethyl (Acm) and benzyl (Bzl) groups to shield the thiol moiety during solid-phase peptide synthesis (SPPS). However, these groups faced limitations in orthogonal deprotection, particularly when synthesizing multi-disulfide-bonded peptides. The introduction of the Boc group in the 1960s marked a turning point, offering compatibility with both Boc- and Fmoc-based SPPS methodologies. Unlike acid-labile groups like trityl (Trt), the Boc group’s stability under basic conditions enabled sequential deprotection strategies, facilitating the synthesis of complex peptides such as conotoxins and cyclotides. The development of S-phenylacetamidomethyl (Phacm) further exemplified progress in orthogonal protection, as it could be cleaved enzymatically using penicillin amidohydrolase, avoiding harsh chemical conditions. These innovations laid the groundwork for specialized derivatives like N-Boc-D-cysteine methyl ester, which integrates stereochemical control with versatile protection.

Significance of D-Cysteine Derivatives in Peptide Research

D-amino acids, once considered rare in nature, are now recognized as critical regulators in biological systems. D-cysteine, for instance, has been identified as an endogenous modulator of neural progenitor cell (NPC) proliferation in the mammalian brain. Unlike its L-counterpart, D-cysteine exhibits unique stereospecific interactions with proteins such as myristoylated alanine-rich C-kinase substrate (MARCKS), influencing signaling pathways like PI3K/Akt. The methyl ester derivative of D-cysteine enhances solubility and stability, making it indispensable in peptide synthesis. For example, N-Boc-D-cysteine methyl ester enables the incorporation of D-cysteine into peptide chains while preventing racemization and oxidative dimerization. This stereochemical precision is vital for studying chiral interactions in neurobiology and enzymology, where even minor configurational changes can alter bioactivity.

Position of N-Boc-D-Cysteine Methyl Ester in Modern Chemical Biology

In contemporary chemical biology, N-Boc-D-cysteine methyl ester serves as a linchpin for synthesizing structurally intricate peptides. Its Boc group protects the α-amino group during SPPS, while the methyl ester stabilizes the C-terminal carboxylate, preventing undesired side reactions. This dual protection is particularly advantageous in Fmoc-SPPS, where the Boc group remains intact during piperidine-mediated Fmoc deprotection. Post-synthesis, the methyl ester can be hydrolyzed under mild basic conditions, and the Boc group removed via trifluoroacetic acid (TFA), yielding free D-cysteine residues for disulfide bond formation. Applications range from constructing peptide-based drug candidates to engineering proteins with non-natural disulfide topologies. For instance, the derivative has been employed in synthesizing D-cysteine-containing analogs of glutathione, which exhibit enhanced resistance to enzymatic degradation.

Research Evolution of Orthogonal Protection Methodologies

Orthogonal protection—the use of mutually compatible protecting groups—has revolutionized peptide synthesis. A hallmark example is the combination of Boc (acid-labile), Fmoc (base-labile), and enzyme-cleavable groups like Phacm. N-Boc-D-cysteine methyl ester fits into this framework by allowing sequential deprotection: the methyl ester is hydrolyzed with NaOH, followed by TFA cleavage of Boc, and finally, enzymatic or chemical removal of thiol protections. This strategy is critical for synthesizing peptides with multiple disulfide bonds, such as ω-conotoxins, which require precise pairing of cysteine residues. The table below summarizes key orthogonal groups used alongside Boc in cysteine protection:

This orthogonal approach minimizes side reactions and maximizes yield, underscoring the strategic value of N-Boc-D-cysteine methyl ester in peptide engineering.

Role in Peptide Synthesis Methodologies

n-Boc-D-cysteine methyl ester serves as a critical building block in solid-phase peptide synthesis (SPPS), where its tert-butoxycarbonyl (Boc) group protects the amino moiety, while the methyl ester shields the carboxyl group. This dual protection ensures compatibility with Fmoc-based SPPS protocols, allowing sequential deprotection and elongation without side reactions [1]. The Boc group’s orthogonality to acid-labile resins (e.g., Wang or Rink amide) enables its selective removal under mild acidic conditions, preserving the integrity of acid-sensitive functional groups [1].

In cysteine-rich peptides, the Boc-protected thiol group avoids premature oxidation or disulfide scrambling during synthesis. For instance, in the synthesis of cyclic disulfide-bonded peptides, the Boc group is retained until global deprotection, after which controlled oxidation forms intramolecular bridges [1]. Comparative studies show that Boc protection minimizes thiol side reactions (e.g., alkylation or β-elimination) during coupling steps, achieving >95% coupling efficiency in model peptides [1].

Recent advancements in bioconjugation chemistry further leverage n-Boc-D-cysteine methyl ester’s reactivity. For example, its deprotected thiol group reacts with activated Michael acceptors like carbonylacrylates, forming stable thioether bonds with rate constants up to 40.2 M⁻¹s⁻¹ [2]. This rapid kinetics facilitates site-specific protein labeling, as demonstrated in Annexin V modifications, where 10 μM reagent concentrations achieve complete labeling within 1 hour [2].

Table 1: Key Reaction Parameters for n-Boc-D-Cysteine Methyl Ester in Bioconjugation

| Reaction Partner | Rate Constant (M⁻¹s⁻¹) | Yield (%) | Application |

|---|---|---|---|

| Carbonylacrylate | 40.2 | 99 | Protein fluorescent labeling |

| Maleimide | 0.5–2.5 | 80–90 | Antibody-drug conjugates |

| Cyclopropenyl ketones | 10 | 85 | Live-cell surface tagging |

Stereochemical Considerations in Peptide Chemistry

The D-configuration of n-Boc-D-cysteine methyl ester introduces unique stereochemical constraints in peptide design. Unlike its L-enantiomer, D-cysteine disrupts α-helix and β-sheet formation, favoring non-canonical secondary structures such as turns and loops. This property is exploited in antimicrobial peptides (AMPs), where D-amino acids enhance proteolytic stability without compromising activity [3].

In disulfide-bonded systems, the D-configuration alters the geometry of cysteine residues, affecting redox potential and bond stability. For example, peptides containing D-cysteine form disulfide bonds with ~10% slower oxidation rates compared to L-cysteine analogs, as measured by HPLC kinetics [3]. This delayed oxidation allows finer control over folding pathways in in vitro refolding assays.

The Boc group’s steric bulk further influences chiral recognition during enzymatic processing. Proteases like trypsin exhibit reduced cleavage efficiency adjacent to D-cysteine residues, enabling the design of protease-resistant peptide motifs. For instance, Boc-D-Cys-containing substrates show 50% lower cleavage rates by thrombin compared to L-cys variants [3].

Research Advancements Enabled by Protected D-Cysteine Derivatives

n-Boc-D-cysteine methyl ester has catalyzed innovations in three key areas:

Site-Specific Protein Modification: The compound’s orthogonal reactivity enables chemoselective conjugation at engineered cysteine residues. For instance, its use in 2-formyl phenylboronic acid (2-FPBA) chemistry achieves bioconjugation rates approaching enzymatic processes (k₂ = 5500 M⁻¹s⁻¹) [2]. This rapid labeling is critical for tracking protein dynamics in live cells.

Peptide Macrocyclization: Boc-protected D-cysteine facilitates head-to-tail cyclization via native chemical ligation (NCL). In model cyclotides, cyclization yields improve from 60% to 88% when D-cysteine is substituted at ligation junctions, reducing epimerization [1].

Chiral Biomaterials: D-cysteine’s resistance to enzymatic degradation makes it ideal for durable biomaterials. Boc-D-Cys-based hydrogels exhibit 3-fold longer in vivo persistence compared to L-cys analogs, as shown in subcutaneous implantation studies [3].

Comparative Utility in Academic Research Settings

n-Boc-D-cysteine methyl ester outperforms other protected cysteine derivatives in specific contexts:

- Versus Trityl (Trt)-Protected Cysteine: While Trt groups offer TFA-labile protection, they are incompatible with strong nucleophiles like thiophenol. Boc protection retains stability under such conditions, enabling its use in convergent synthesis [1].

- Versus Mmt-Protected Cysteine: Mmt (monomethoxytrityl) requires harsh cleavage conditions (1% TFA in DCM), risking global deprotection. Boc removal (20% TFA in DCM) is milder, preserving acid-sensitive motifs [1].

- Versus Acm-Protected Cysteine: Acm (acetamidomethyl) necessitates toxic mercury reagents for deprotection. Boc groups avoid heavy metal use, aligning with green chemistry principles [1].

Table 2: Comparison of Cysteine Protecting Groups

| Protecting Group | Cleavage Conditions | Compatibility | Epimerization Risk |

|---|---|---|---|

| Boc | 20% TFA in DCM | Acid-labile resins | Low |

| Trt | 95% TFA | Nucleophile-sensitive | Moderate |

| Mmt | 1% TFA in DCM | Acid-stable resins | High |

| Acm | Hg(OAc)₂ | Toxicity concerns | None |

Fundamental Principles of Boc Solid-Phase Peptide Synthesis

The utilization of N-Boc-D-cysteine methyl ester in Boc-based solid-phase peptide synthesis (SPPS) represents a fundamental approach to constructing peptides containing D-cysteine residues. The Boc strategy employs tert-butyloxycarbonyl as the Nα-amino protecting group, offering distinct advantages for the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties [3]. The Boc deprotection mechanism involves the formation of tert-butyl carbonium ions, which can react with nucleophiles such as cysteine residues, making the addition of scavengers like 0.5% dithioethane (DTE) necessary to prevent side reactions [4].

Mechanistic Considerations in Boc Deprotection

The Boc deprotection process requires careful attention to prevent unwanted side reactions with cysteine residues. During acid-catalyzed deprotection with trifluoroacetic acid (TFA), tert-butyl carbonium ions are generated, which can alkylate the thiol groups of cysteine residues. This necessitates the use of appropriate scavengers to capture these reactive intermediates [4]. The in situ neutralization protocols developed for Boc SPPS have proven particularly effective for rapid synthesis of peptides containing cysteine residues, allowing for single 10-minute coupling times and overall cycle times of 15 minutes for manual synthesis [5] [6].

Optimization of Coupling Conditions

The incorporation of N-Boc-D-cysteine methyl ester into peptide chains requires optimization of coupling conditions to ensure high yields and minimal racemization. The use of in situ neutralization during Boc SPPS has been shown to significantly increase the efficiency of chain assembly, particularly for difficult sequences that may undergo peptide chain aggregation [6]. The protocol employs high concentrations (>0.2 M) of Boc-amino acid-OBt esters plus base for rapid coupling, with 100% TFA for rapid Boc group removal [6].

Spectrophotometric Monitoring

Advanced monitoring techniques have been developed for Boc-based SPPS that allow real-time assessment of synthesis progress. Spectrophotometric monitoring in continuous-flow reactors enables detection of the beginning and end points of deprotection steps, with the actual time required for Boc protecting group removal often being significantly smaller than typically preset in standard protocols [7]. This monitoring capability is particularly valuable when working with sensitive residues like D-cysteine.

Application to Complex Peptide Sequences

The Boc strategy has been successfully applied to the synthesis of complex peptide sequences containing multiple cysteine residues. The hydrophobic nature of the Boc protecting group can be advantageous for synthesis of peptides that exhibit poor solubility in aqueous systems. A "solubilizing tail" strategy has been developed for Boc SPPS that renders hydrophobic peptides soluble for subsequent purification and characterization [8].

Applications in Solution-Phase Peptide Chemistry

Solution-Phase Synthesis Principles

Solution-phase peptide synthesis using N-Boc-D-cysteine methyl ester offers advantages in terms of reaction monitoring and purification compared to solid-phase methods. The biomimetic approach using cyclic propylphosphonic anhydride (T3P) has been successfully applied to N-Boc protected amino acids, including cysteine derivatives, demonstrating compatibility with both N-Boc and N-Fmoc amino acids [9]. This method generates water-soluble by-products and achieves high efficiency with no epimerization.

T3P-Mediated Coupling Reactions

The application of T3P in solution-phase synthesis with N-Boc-D-cysteine methyl ester allows for rapid peptide bond formation in minutes with high efficiency. The extreme reactivity of this cyclic phosphonic anhydride necessitates careful control of water content, as water traces can interfere with the coupling reaction. The method has been successfully applied to iterative synthesis of peptides up to pentapeptide length, demonstrating its utility for constructing cysteine-containing sequences [9].

Optimization of Reaction Media

The choice of solvent plays a crucial role in solution-phase synthesis involving N-Boc-D-cysteine methyl ester. Dichloromethane (DCM) has been identified as the best-performing solvent for iterative synthesis, although more sustainable alternatives like anisole can be employed with some compromise in purity [9]. The possibility of avoiding solvent evaporation in each step while retaining the original solution during iterative sequences represents a significant advantage for process sustainability.

Liquid-Phase Peptide Synthesis

The extension of solution-phase methods to liquid-phase peptide synthesis (LPPS) has been demonstrated with N-Boc-D-cysteine derivatives. This approach combines the advantages of solution-phase synthesis with simplified purification through precipitation methods. The protocol produces peptides with purity grades comparable to or higher than those reported in conventional methods [9].

Prebiotic Synthesis Applications

Recent research has demonstrated that N-acetylcysteine and related derivatives can catalyze efficient peptide ligation in neutral water, directly coupling kinetically stable α-amidonitriles to proteinogenic amines. This biomimetic pathway converts serine to cysteine through nitrile-activated dehydroalanine synthesis, providing insight into prebiotic peptide synthesis mechanisms [10] [11]. The catalytic prowess of N-acylcysteines in organocatalytic peptide synthesis represents a rare example of selective and efficient catalysis in aqueous systems.

Pyroacm Resin Applications for C-Terminal Cysteine Synthesis

Design and Development of Pyroacm Resin

The Pyroacm resin represents a specialized solid support designed specifically for the synthesis of peptides with C-terminal cysteine residues through side chain anchoring. This acetamidomethyl-derived resin allows for the utilization of both Fmoc and Boc protocols, providing versatility in synthetic approaches [12]. The resin design addresses the specific challenges associated with C-terminal cysteine synthesis, including the tendency for racemization and side reactions that can occur with conventional anchoring strategies.

Boc Protocol Implementation

The implementation of Boc protocols with Pyroacm resin has been demonstrated to be highly effective for C-terminal cysteine peptide synthesis. The process utilizes cysteine side chain anchoring to the resin, allowing for the incorporation of N-Boc-D-cysteine methyl ester and related derivatives [13] [14]. The Pyroacm resin exhibits remarkable stability under standard trifluoromethanesulfonic acid (TFMSA) cleavage conditions, enabling the use of harsh deprotection conditions typical of Boc chemistry.

Cleavage Mechanisms and Peptide Release

The cleavage of peptides from Pyroacm resin employs carboxymethylsulfenyl chloride under mild conditions, which provides in situ thiol-sulfenyl protection of cysteine residues [12]. This approach offers several advantages: (1) mild cleavage conditions that preserve sensitive functional groups, (2) simultaneous protection of the cysteine thiol group, and (3) high efficiency in peptide release. The TFMSA treatment generates a peptide-linked resin that can be subjected to further peptide modification reactions before final cleavage [13].

Synthetic Applications and Natural Product Synthesis

The utility of Pyroacm resin with Boc protocols has been successfully demonstrated in the synthesis of various natural products, including Riparin 1.1 and Riparin 1.2 [12]. The resin has also been applied to the synthesis of key intermediates in the preparation of natural products such as riparin 1.2 and α-factor [15]. These applications highlight the versatility of the resin system for constructing complex peptide structures containing C-terminal cysteine residues.

Advantages over Conventional Methods

The Pyroacm resin approach offers several advantages over conventional C-terminal cysteine synthesis methods: (1) reduced racemization due to side chain anchoring rather than C-terminal anchoring, (2) compatibility with both Fmoc and Boc protocols, (3) mild cleavage conditions that preserve sensitive functional groups, and (4) the ability to perform on-resin modifications before final cleavage. The method addresses the common problems of epimerization and side reactions that plague conventional approaches to C-terminal cysteine synthesis [16].

Microwave-Assisted Synthesis Approaches

Fundamentals of Microwave-Assisted Peptide Synthesis

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) represents a significant advancement in peptide synthesis technology, offering reduced reaction times and improved product quality. The application of microwave energy to N-Boc-D-cysteine methyl ester incorporation has been demonstrated to significantly accelerate both coupling and deprotection reactions [17]. Microwave technology allows most amino acid couplings to be completed in just 5 minutes, while Fmoc removal can be accelerated from 15 minutes to 3 minutes.

Boc-Based Microwave Protocols

The first protocols for microwave-assisted Boc-SPPS of cysteine-rich peptides have been developed, showing particular promise for macrocyclic peptides containing multiple disulfide bonds [18]. These protocols have been successfully applied to cyclotides, which comprise approximately 30 amino acids and incorporate a cystine knot arrangement of three disulfide bonds. The microwave-assisted approach reduces the assembly time for 30-mer peptide chains to an overnight reaction in automated synthesis.

Temperature Control and Reaction Optimization

Microwave-assisted synthesis at controlled temperatures has been shown to minimize enantiomerization while maintaining high coupling efficiency. Studies have demonstrated that synthesis at 60°C using microwave heating provides alternative conditions with low enantiomerization for both Boc and Fmoc chemistries [19]. The use of 2.5-fold molar excess of amino acid derivatives with DIC/HOBt or TBTU/DIPEA coupling systems at 60°C has been optimized for cysteine-containing peptides.

Aqueous Microwave-Assisted Synthesis

The development of aqueous microwave-assisted synthesis using Fmoc-amino acid nanoparticles represents an environmentally friendly approach to peptide synthesis. This method has been specifically investigated for cysteine-containing peptides, demonstrating low levels of racemization during microwave-assisted coupling reactions [20] [21]. The protocol using WSCI and DMTMM as coupling reagents has been successfully applied to the synthesis of cysteine-containing peptides such as oxytocin analogues.

Industrial Applications and Scalability

Microwave-assisted synthesis has been successfully scaled for industrial applications, with optimized protocols developed for kilogram-scale manufacturing. The scalable fully automated solid-phase microwave-assisted processes have been applied to the synthesis of complex peptides containing multiple cysteine residues [22]. These processes incorporate on-resin disulfide bond formation strategies and have been demonstrated to be compatible with cGMP manufacturing requirements.

Enzymatic Synthesis Pathways

Chemoenzymatic Peptide Synthesis Principles

Chemoenzymatic peptide synthesis represents a clean and mild alternative to conventional chemical methods, utilizing hydrolase-catalyzed stereoselective formation of peptide bonds. The enzymatic approach offers advantages in terms of stereoselectivity, mild reaction conditions, and reduced need for protecting group manipulations [23]. Various enzymes including cysteine proteases (papain, bromelain), serine proteases (α-chymotrypsin, subtilisin), and lipases have been employed for peptide synthesis involving cysteine derivatives.

Protease-Catalyzed Synthesis

The use of proteases for the synthesis of cysteine-containing peptides has been extensively studied, with particular attention to reaction mechanisms and optimization of conditions. Papain has been successfully employed for the synthesis of cysteine-containing oligopeptides, with co-oligomerization of L-glutamic acid ester and L-cysteine ester achieving 47 mol% L-cysteine residues with an average degree of polymerization of 9 [23]. The reaction conditions typically involve pH 8, 40°C, and specific substrate concentrations optimized for each enzyme system.

Enzymatic Cysteine Synthesis

Specialized enzymatic pathways have been developed for the direct synthesis of cysteine derivatives. The enzyme 3-chloro-D-alanine chloride-lyase from Pseudomonas putida has been demonstrated to catalyze the β-replacement reaction of 3-chloro-D-alanine with sodium hydrosulfide to form D-cysteine [24]. This enzymatic approach achieves 100% conversion of the starting material to D-cysteine under optimized conditions, producing 20.6 mg of D-cysteine per 1.0 mL of reaction mixture.

O-Acetylserine Sulfhydrase System

The O-acetylserine sulfhydrase enzyme system represents another important enzymatic pathway for cysteine synthesis. The enzyme from Salmonella typhimurium has been employed for the production of L-cysteine from L-O-acetylserine and sodium hydrosulfide, achieving a productivity of 3.6 g L-cysteine/h/g dry cell weight with an 83 g/L titer and 94% molar yield [25]. This system has been optimized using continuous feed bioreactors with automatic pH control.

Novel Enzymatic Mechanisms

Recent research has revealed novel enzymatic mechanisms for peptide bond formation involving cysteine derivatives. The enzyme DltA has been shown to synthesize not only N-(D-alanyl)-L-cysteine dipeptides but also various oligopeptides through a mechanism involving enzymatic sulfur-to-nitrogen acyl transfer [26]. This mechanism demonstrates the versatility of enzymatic approaches for constructing cysteine-containing peptides with high stereoselectivity and efficiency.

The synthetic methodologies involving N-Boc-D-cysteine methyl ester encompass a diverse range of approaches, each offering unique advantages for specific applications. The integration of these methodologies provides researchers with a comprehensive toolkit for the synthesis of cysteine-containing peptides and complex natural products. The continued development of these methods, particularly in areas such as microwave-assisted synthesis and enzymatic approaches, promises to further enhance the efficiency and scope of peptide synthesis involving this important building block.

| Synthesis Method | Reaction Time | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Boc SPPS | 15 min cycles [6] | Room temperature | High | Suitable for hydrophobic peptides [3] | Requires HF cleavage [3] |

| Solution-phase T3P | Minutes [9] | Room temperature | High | No epimerization [9] | Water-sensitive [9] |

| Pyroacm resin | Standard cycles | Room temperature | High | Mild cleavage conditions [12] | Specialized resin required [12] |

| Microwave-assisted | 5 min coupling [17] | 60-90°C | High | Rapid synthesis [17] | Equipment requirements [17] |

| Enzymatic | Hours [23] | 40°C | Variable | Mild conditions [23] | Limited substrate scope [23] |